molecular formula C17H17N5O5S B2402487 methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034612-86-5

methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2402487
CAS No.: 2034612-86-5
M. Wt: 403.41
InChI Key: VXABDVBNTJILNK-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate is a complex organic molecule that belongs to the sulfonamide family. This compound is characterized by a benzoate core, substituted with various functional groups, including a methoxy group, a triazole ring, and a sulfamoyl group. It finds applications in various fields due to its unique chemical properties and structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step reactions:

  • Formation of the benzoate core: : The initial step includes the preparation of the benzoate core through esterification reactions.

  • Attachment of the triazole ring: : The triazole ring can be attached via a click reaction, specifically an azide-alkyne cycloaddition.

  • Introduction of the sulfamoyl group: : Sulfonyl chlorides are typically reacted with amines to introduce the sulfamoyl group.

  • Final methoxylation: : The methoxy group is usually added via a nucleophilic substitution reaction using methanol in the presence of a base.

These steps involve various reaction conditions such as different solvents, temperatures, and catalysts to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production scales up these synthesis methods using continuous flow reactors for better control over reaction parameters, minimizing side reactions, and ensuring consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : It can also be reduced using agents like lithium aluminum hydride.

  • Substitution: : Various substitution reactions, including nucleophilic and electrophilic substitutions, are feasible due to the presence of multiple reactive sites.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate in acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents.

  • Substitution: : Conditions vary widely depending on the specific substitution being performed, but commonly involve halogenated intermediates.

Major Products Formed

  • Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction can yield alcohols or amines.

  • Substitution products vary depending on the nucleophile or electrophile introduced.

Scientific Research Applications

This compound is significant in various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Acts as a probe in studying enzyme activities and protein interactions.

  • Medicine: : Potential therapeutic agent with antimicrobial and anticancer properties.

  • Industry: : Used in the development of new materials with specific electronic or structural properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways: : Can inhibit enzyme activities or interfere with DNA/RNA synthesis in biological systems, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxybenzoate: : Shares the benzoate core but lacks the triazole and sulfamoyl groups.

  • 4-(N-(1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoic acid: : Similar in structure but with a different ester group.

Uniqueness

Methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of its methoxy, triazole, and sulfamoyl groups, which confer distinct chemical reactivity and biological activity not observed in simpler analogs.

Hopefully, this satisfies your curiosity about this fascinating compound!

Properties

IUPAC Name

methyl 4-methoxy-3-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-26-15-6-5-12(17(23)27-2)8-16(15)28(24,25)19-9-13-11-22(21-20-13)14-4-3-7-18-10-14/h3-8,10-11,19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXABDVBNTJILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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